

OTS447: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	OTS447	
Cat. No.:	B15575065	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations present in approximately 30% of patients, leading to poor prognosis. **OTS447** is an emerging small molecule inhibitor demonstrating high potency and selectivity against both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations that confer resistance to some existing therapies. This document provides a comprehensive technical overview of **OTS447**, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Introduction to FLT3 and its Role in AML

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, mutations in the FLT3 gene, primarily ITD in the juxtamembrane domain and point mutations in the TKD, lead to constitutive activation of the receptor. This ligand-independent activation drives uncontrolled proliferation of leukemic blasts through downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.

OTS447: A Novel FLT3 Inhibitor



OTS447 is a potent and selective inhibitor of FLT3. Its chemical structure is 1-{6-(3-Chloro-4-hydroxyphenyl)-4-[4-(diethylamino)cyclohexylamino]quinolin-3-yl}ethanone[1]. Preclinical studies have highlighted its potential as a therapeutic agent for FLT3-mutated AML.

Mechanism of Action

OTS447 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the activation of its downstream signaling effectors, including STAT5, ERK, and AKT[2]. The blockade of these pro-survival pathways ultimately leads to the induction of apoptosis in FLT3-driven cancer cells[2].

Quantitative Preclinical Data

The preclinical activity of **OTS447** has been evaluated through various in vitro assays, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of OTS447

Target	Assay Type	IC50 (nM)	Source
FLT3	Kinase Assay	0.19	[2]
FLT3	Kinase Assay	21	MedChemExpress
FLT3 Autophosphorylation (Y969)	Western Blot (MV-4- 11 cells)	0.8	[3]
ERK Phosphorylation	Western Blot (MV-4- 11 cells)	0.8	[3]

Table 2: Cellular Activity of OTS447 in AML Cell Lines



Cell Line	FLT3 Status	Assay Type	IC50 (nM)	Source
MV-4-11	FLT3-ITD	Apoptosis (FITC Annexin V)	0.0021	[3]
MOLM-14	FLT3-ITD	Apoptosis (FITC Annexin V)	0.86	[3]
MOLM-14	FLT3-ITD-D835Y	Apoptosis (FITC Annexin V)	Not specified, range 0.86-17.74	[3]
MOLM-14	FLT3-ITD-F691L	Apoptosis (FITC Annexin V)	Not specified, range 0.86-17.74	[3]
K-562	FLT3-negative	Apoptosis (FITC Annexin V)	1583	[3]
Ba/F3	FLT3-negative	Apoptosis (FITC Annexin V)	8467	[3]

Note: A direct IC50 for proliferation of MV-4-11 and MOLM-13 was not available, but studies indicate stronger suppression in these FLT3-ITD cell lines compared to FLT3-WT cell lines.[2]

Table 3: In Vivo Efficacy of OTS447

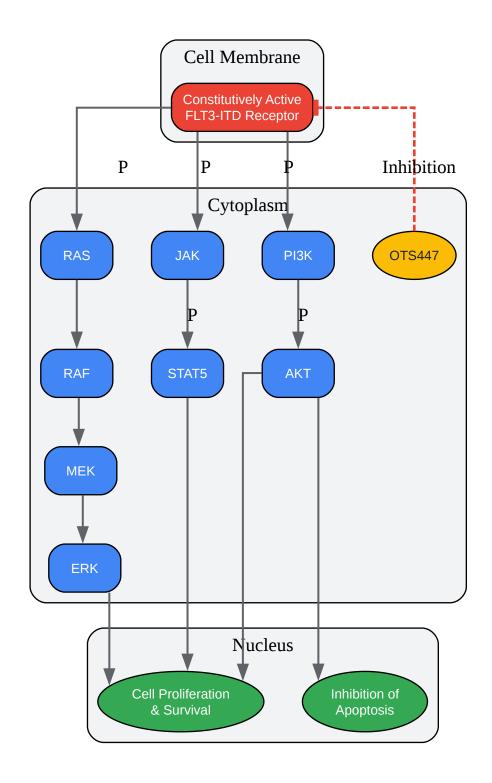
Model	Dosing	Outcome	Source
MV-4-11 Mouse Xenograft	Dose-dependent	Potent tumor growth inhibition	[2]

Note: Specific quantitative data on tumor growth inhibition percentages or survival were not publicly available.

Signaling Pathways and Experimental Workflows FLT3 Signaling Pathway and Inhibition by OTS447

The following diagram illustrates the constitutive activation of the FLT3 signaling pathway in AML and the point of intervention by **OTS447**.





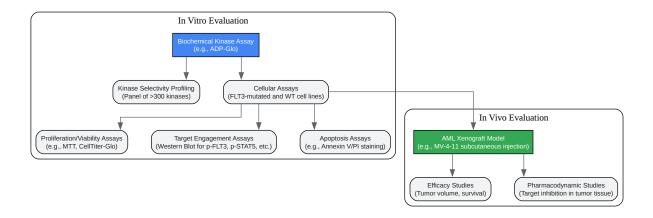
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FLT3 signaling pathway and **OTS447** inhibition.

Experimental Workflow for OTS447 Characterization



The diagram below outlines a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor like **OTS447**.



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Preclinical evaluation workflow for a FLT3 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize FLT3 inhibitors like **OTS447**.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified FLT3 kinase.
- Materials:



- Recombinant human FLT3 enzyme
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Test inhibitor (serially diluted)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Luminometer
- Procedure:
 - Prepare serial dilutions of the test inhibitor.
 - In a 384-well plate, add the inhibitor dilutions.
 - Add the FLT3 enzyme to each well.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate at room temperature for 1 hour.
 - Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes.
 - Measure luminescence.
 - Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular FLT3 Autophosphorylation Assay



- Objective: To measure the inhibition of FLT3 autophosphorylation in a cellular context.
- Materials:
 - FLT3-dependent cell line (e.g., MV-4-11)
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - Test inhibitor (serially diluted)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Antibodies: anti-phospho-FLT3 (e.g., Tyr591), anti-total-FLT3, and appropriate secondary antibodies.
 - Western blot reagents and equipment.
- Procedure:
 - Seed cells in a multi-well plate and culture overnight.
 - Treat cells with serial dilutions of the test inhibitor for a specified time (e.g., 2-4 hours).
 - Wash cells with cold PBS and lyse with lysis buffer.
 - Determine protein concentration using a BCA assay.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-FLT3 and total-FLT3.
 - Wash and incubate with HRP-conjugated secondary antibodies.
 - Detect signals using an enhanced chemiluminescence (ECL) substrate.
 - Quantify band intensities to determine the inhibition of phosphorylation.



Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

 Objective: To determine the effect of the test compound on the proliferation and viability of AML cell lines.

Materials:

- AML cell lines (e.g., MV-4-11, MOLM-13, and a FLT3-WT line for comparison)
- Cell culture medium
- Test inhibitor (serially diluted)
- CellTiter-Glo® Reagent (Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well plate.
- Add serial dilutions of the test inhibitor.
- Incubate for 72 hours.
- Add CellTiter-Glo® Reagent to each well.
- Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence.
- Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50/IC50 values.

In Vivo Xenograft Model

 Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse model of AML.



Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- FLT3-ITD AML cell line (e.g., MV-4-11)
- Test compound formulated for in vivo administration
- Vehicle control

Procedure:

- Subcutaneously inject MV-4-11 cells into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer the test compound and vehicle control according to the planned dosing schedule and route.
- Measure tumor volume with calipers at regular intervals.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

OTS447 is a promising novel FLT3 inhibitor with high potency and selectivity. Its ability to inhibit both FLT3-ITD and clinically relevant TKD mutations suggests it may overcome some of the resistance mechanisms that limit the efficacy of other FLT3 inhibitors. The preclinical data presented in this guide underscore the potential of **OTS447** as a valuable therapeutic candidate for FLT3-mutated AML. Further investigation, including comprehensive in vivo studies and eventual clinical trials, is warranted to fully elucidate its therapeutic utility.



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